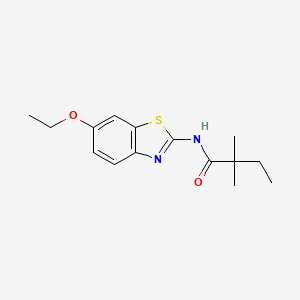![molecular formula C17H24ClN3O4 B4115231 N~4~-(3-chlorophenyl)-N~2~-[3-(4-morpholinyl)propyl]asparagine](/img/structure/B4115231.png)
N~4~-(3-chlorophenyl)-N~2~-[3-(4-morpholinyl)propyl]asparagine
Vue d'ensemble
Description
N~4~-(3-chlorophenyl)-N~2~-[3-(4-morpholinyl)propyl]asparagine, also known as CPMP, is a small molecule drug that has been studied extensively for its potential therapeutic applications. This compound is a member of the asparagine family of drugs, which are designed to target specific cellular pathways and mechanisms.
Mécanisme D'action
The mechanism of action of N~4~-(3-chlorophenyl)-N~2~-[3-(4-morpholinyl)propyl]asparagine is complex and involves multiple cellular pathways. The drug is thought to work by inhibiting the activity of certain enzymes and proteins that are involved in cell signaling and communication. This can lead to a variety of effects on cellular function, including changes in gene expression, cell growth and differentiation, and apoptosis.
Biochemical and Physiological Effects:
N~4~-(3-chlorophenyl)-N~2~-[3-(4-morpholinyl)propyl]asparagine has been shown to have a number of biochemical and physiological effects on cells and tissues. These include changes in cellular metabolism, alterations in gene expression, and modulation of cellular signaling pathways. The drug has also been shown to have anti-inflammatory and anti-tumor effects, which may make it a useful therapeutic agent in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N~4~-(3-chlorophenyl)-N~2~-[3-(4-morpholinyl)propyl]asparagine is its ability to selectively target specific cellular pathways and mechanisms. This makes it a valuable tool for studying the underlying mechanisms of disease and for developing new therapies. However, the drug also has limitations, including its potential toxicity and the need for careful control of dosing and administration.
Orientations Futures
There are many potential future directions for research on N~4~-(3-chlorophenyl)-N~2~-[3-(4-morpholinyl)propyl]asparagine. One area of focus is the development of new therapeutic applications for the drug, particularly in the treatment of cancer and other diseases. Another area of research is the exploration of the mechanisms of action of N~4~-(3-chlorophenyl)-N~2~-[3-(4-morpholinyl)propyl]asparagine, which could lead to the development of new drugs and therapies. Additionally, there is ongoing research into the safety and toxicity of N~4~-(3-chlorophenyl)-N~2~-[3-(4-morpholinyl)propyl]asparagine, which will be important for determining its potential clinical applications.
Applications De Recherche Scientifique
N~4~-(3-chlorophenyl)-N~2~-[3-(4-morpholinyl)propyl]asparagine has been the subject of numerous scientific studies, which have explored its potential applications in a variety of fields. One area of research has focused on its use as a tool for studying the mechanisms of cellular signaling and communication. N~4~-(3-chlorophenyl)-N~2~-[3-(4-morpholinyl)propyl]asparagine has also been studied for its potential therapeutic applications, particularly in the treatment of cancer and other diseases.
Propriétés
IUPAC Name |
4-(3-chloroanilino)-2-(3-morpholin-4-ylpropylamino)-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24ClN3O4/c18-13-3-1-4-14(11-13)20-16(22)12-15(17(23)24)19-5-2-6-21-7-9-25-10-8-21/h1,3-4,11,15,19H,2,5-10,12H2,(H,20,22)(H,23,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIYRJCVSSJVQLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC(CC(=O)NC2=CC(=CC=C2)Cl)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chlorophenyl)-N~2~-[3-(morpholin-4-yl)propyl]asparagine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![methyl 2-[({[7-(4-morpholinyl)-2,1,3-benzoxadiazol-4-yl]amino}carbonyl)amino]benzoate](/img/structure/B4115151.png)
![2-(4-sec-butylphenoxy)-N-[4-(3,4-dimethoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4115167.png)

![2-[(2,5-dichlorophenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4115184.png)
![N-[1-({4-[(4-propyl-1H-1,2,3-triazol-1-yl)methyl]piperidin-1-yl}carbonyl)butyl]acetamide](/img/structure/B4115188.png)
![2-{[(2,5-dichlorophenyl)sulfonyl]amino}-N-propylbenzamide](/img/structure/B4115189.png)
![N-(1-methylbutyl)-2-[(4-methylphenyl)thio]acetamide](/img/structure/B4115200.png)

![N-(4-acetylphenyl)-1-[(4-methylphenyl)sulfonyl]-5-oxoprolinamide](/img/structure/B4115209.png)
![N-{1-[4-allyl-5-({2-[(5-methyl-4-phenyl-1,3-thiazol-2-yl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]ethyl}-4-methylbenzamide](/img/structure/B4115211.png)
![N-[1-(hydroxymethyl)propyl]-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B4115216.png)
![2-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furoyl}-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4115221.png)
![N-isobutyl-1-(4-{2-[(3-methoxyphenyl)amino]-2-oxoethoxy}phenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4115230.png)
![N-(tert-butyl)-4-{3-[4-(4-methoxyphenyl)-1-piperazinyl]-3-oxopropyl}benzenesulfonamide](/img/structure/B4115239.png)